molecular formula C33H50O9 B1140628 Spinosyn A 17-pseudoaglycone CAS No. 131929-68-5

Spinosyn A 17-pseudoaglycone

Cat. No.: B1140628
CAS No.: 131929-68-5
M. Wt: 590.7 g/mol
InChI Key: KSCLXDPNSMLYPU-YDZPRSSASA-N
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Description

Spinosyn A 17-pseudoaglycone is a degradation product of Spinosyn A, a naturally occurring insecticide produced by the soil bacterium Saccharopolyspora spinosa. This compound is formed through the selective hydrolysis of the forosamine saccharide at the 17-position of Spinosyn A . This compound retains the core macrolide structure of Spinosyn A but lacks the forosamine moiety, which significantly alters its biological activity.

Biochemical Analysis

Biochemical Properties

Spinosyn A 17-pseudoaglycone, produced by Saccharopolyspora spinosa, is an active ingredient in a family of insect control agents . It is a macrolide with a 21-carbon, 12-membered tetracyclic lactone that is attached to two deoxysugars, tri-O-methylrhamnose and forosamine .

Cellular Effects

It is known that spinosyns, the family of compounds to which this compound belongs, have insecticidal activity . This suggests that they may interact with cellular processes in insects, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that spinosyns exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that spinosyns, the family of compounds to which this compound belongs, have been used in insect control agents, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that spinosyns, the family of compounds to which this compound belongs, have insecticidal activity . This suggests that they may have different effects at different dosages.

Metabolic Pathways

It is known that spinosyns, the family of compounds to which this compound belongs, are involved in various metabolic pathways .

Transport and Distribution

It is known that spinosyns, the family of compounds to which this compound belongs, may interact with various transporters or binding proteins .

Subcellular Localization

It is known that spinosyns, the family of compounds to which this compound belongs, may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Spinosyn A 17-pseudoaglycone involves the hydrolysis of Spinosyn A under mild acidic conditions. The forosamine at the 17-position is selectively hydrolyzed to yield this compound . The reaction typically involves dissolving Spinosyn A in an appropriate solvent, such as ethanol, and adding a mild acid, such as sulfuric acid. The mixture is then heated to around 80°C for a specified duration, usually a few hours, to achieve the desired hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Saccharopolyspora spinosa to produce Spinosyn A, followed by the selective hydrolysis of the forosamine moiety. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spinosyn A 17-pseudoaglycone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic or neutral medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spinosyn A 17-pseudoaglycone is unique due to its selective hydrolysis product, which retains the core macrolide structure but lacks the forosamine moiety. This structural modification significantly alters its biological activity and makes it a valuable intermediate for further chemical modifications and research .

Properties

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCLXDPNSMLYPU-YDZPRSSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029382
Record name A 83543A pseudoglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131929-68-5
Record name A 83543A pseudoglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?

A1: this compound (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of this compound as a building block for accessing modified Spinosyn derivatives.

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